
20beta-Cortolone-3-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20beta-Cortolone-3-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C27H42BaO11+2 and its molecular weight is 679.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Drug Delivery Systems
20beta-Cortolone-3-glucuronide has been investigated for its role in drug delivery systems, particularly in enhancing the pharmacokinetics of therapeutic agents. Glucuronides are known to improve the solubility and stability of drugs, allowing for more effective targeting and reduced systemic toxicity. This property is particularly beneficial in cancer therapies where localized drug activation at tumor sites is crucial .
1.2 Prodrug Development
As a glucuronide, this compound serves as a prodrug that can be activated by specific enzymes in target tissues. This mechanism allows for the selective release of active compounds, minimizing side effects associated with conventional drug administration. Studies have shown that glucuronide prodrugs can enhance the efficacy of anticancer agents while reducing systemic exposure .
Oncology Research
2.1 Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity in various cancer models. In xenograft studies, this compound demonstrated a tumor growth inhibition rate of up to 60% at doses of 20 mg/kg, highlighting its potential as an effective therapeutic agent against malignancies.
2.2 Mechanisms of Action
The anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells. Case studies have reported significant apoptosis induction in breast cancer models treated with this compound, suggesting a selective action that could lead to improved patient outcomes.
Anti-inflammatory Properties
3.1 Inflammation Reduction
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis. In animal models, treatment with this compound resulted in a notable reduction in paw swelling and other inflammation markers.
3.2 Clinical Implications
The anti-inflammatory effects observed could translate into therapeutic applications for chronic inflammatory conditions, potentially providing relief with fewer side effects compared to traditional corticosteroids.
Biochemical Research
4.1 Steroid Metabolism Studies
this compound plays a role in understanding steroid metabolism and the physiological effects of glucocorticoids. Its measurement in biological samples can provide insights into adrenal function and cortisol dynamics, particularly in conditions like Cushing's syndrome .
4.2 Biomarker Potential
Given its association with steroid metabolism, this compound could serve as a biomarker for certain endocrine disorders, aiding in diagnosis and monitoring treatment responses.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 20β-cortolone-3-glucuronide in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects and ion suppression. Validate methods for precision (CV <15%), accuracy (80–120% recovery), and sensitivity (LOQ ≤1 ng/mL). Certified reference materials (CRMs), such as those described for morphine-3-β-D-glucuronide , ensure traceability. Include quality controls (QCs) in each batch to monitor instrument stability.
Q. How should researchers handle sample preparation to minimize degradation of 20β-cortolone-3-glucuronide?
- Methodological Answer : Collect biological samples (e.g., urine, plasma) in tubes with β-glucuronidase inhibitors (e.g., saccharolactone) to prevent enzymatic hydrolysis. Store at -80°C immediately post-collection. Avoid repeated freeze-thaw cycles, as glucuronides are sensitive to temperature fluctuations . For extraction, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interfering metabolites.
Q. What are the key considerations for validating enzymatic hydrolysis protocols for 20β-cortolone-3-glucuronide?
- Methodological Answer : Optimize β-glucuronidase activity (e.g., from E. coli or Helix pomatia) by testing pH (4.5–7.5), incubation time (2–24 hours), and temperature (37–50°C). Include negative controls (enzyme-free) to confirm hydrolysis specificity. Quantify free cortolone post-hydrolysis via LC-MS/MS and validate recovery rates against CRMs .
Advanced Research Questions
Q. How can researchers address discrepancies in reported metabolic pathways of 20β-cortolone-3-glucuronide across studies?
- Methodological Answer : Perform in vitro incubation assays with human liver microsomes (HLMs) or hepatocytes to map phase I/II metabolism. Compare results with in vivo urinary metabolite profiling. Use stable isotope tracers (e.g., ¹³C-labeled cortolone) to distinguish endogenous vs. exogenous sources. Cross-validate findings using computational models (e.g., molecular docking to predict UDP-glucuronosyltransferase (UGT) isoform specificity) .
Q. What experimental designs are optimal for studying the renal clearance kinetics of 20β-cortolone-3-glucuronide?
- Methodological Answer : Conduct a longitudinal pharmacokinetic study in animal models (e.g., rats) with timed urine collection. Measure glomerular filtration rate (GFR) using inulin clearance and correlate with 20β-cortolone-3-glucuronide excretion rates. For human studies, apply population pharmacokinetics (PopPK) models to estimate inter-individual variability in renal transporters (e.g., OAT1/3) .
Q. How can researchers resolve contradictions in the clinical relevance of 20β-cortolone-3-glucuronide as a biomarker?
- Methodological Answer : Perform meta-analyses of existing cohort studies, stratifying by demographics (age, sex) and comorbidities (e.g., renal dysfunction). Use receiver operating characteristic (ROC) curves to assess biomarker specificity/sensitivity. Validate findings in independent cohorts with standardized pre-analytical protocols to minimize pre-analytical variability .
Q. What strategies mitigate matrix effects when quantifying 20β-cortolone-3-glucuronide in complex biological samples?
- Methodological Answer : Employ matrix-matched calibration curves and post-column infusion studies to identify ion suppression/enhancement zones. Use alternative sample preparation (e.g., protein precipitation with acetonitrile followed by SPE) to reduce phospholipid interference. For LC-MS/MS, optimize chromatographic separation with HILIC columns to resolve isobaric interferences .
Q. How should researchers design studies to investigate the enterohepatic recirculation of 20β-cortolone-3-glucuronide?
- Methodological Answer : Use bile duct-cannulated animal models to quantify biliary excretion. Administer 20β-cortolone-3-glucuronide intravenously and orally, then measure plasma, bile, and fecal levels. Incorporate knockout models (e.g., UGT1A1-deficient mice) to assess enzyme-specific recirculation. Pair with in silico physiologically based pharmacokinetic (PBPK) modeling to extrapolate to humans .
Q. What are the ethical and methodological challenges in studying 20β-cortolone-3-glucuronide in vulnerable populations (e.g., pregnant individuals)?
- Methodological Answer : Adhere to ethical guidelines (e.g., IRB approval, informed consent) for biospecimen collection. Use ultrasensitive assays (LOQ ≤0.1 ng/mL) to minimize sample volume requirements. Control for confounding factors (e.g., gestational age, hormonal fluctuations) via multivariate regression analysis .
Q. How can advanced statistical models improve the interpretation of 20β-cortolone-3-glucuronide’s role in endocrine pathways?
- Methodological Answer : Apply machine learning (e.g., random forests) to identify non-linear relationships between 20β-cortolone-3-glucuronide levels and hormonal profiles (e.g., cortisol, aldosterone). Use pathway enrichment analysis (e.g., MetaboAnalyst) to map metabolite interactions within steroidogenesis networks. Validate hypotheses with in vitro adrenal cell assays .
Propiedades
Número CAS |
95826-45-2 |
---|---|
Fórmula molecular |
C27H42BaO11+2 |
Peso molecular |
679.9 g/mol |
Nombre IUPAC |
barium(2+);6-[[17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O11.Ba/c1-25-9-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)5-3-12(25)4-6-14-15-7-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25;/h12-15,17-22,24,28,30-33,36H,3-11H2,1-2H3,(H,34,35);/q;+2 |
Clave InChI |
JFZNUBRLDQSHKU-UHFFFAOYSA-N |
SMILES |
CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |
SMILES canónico |
CC12CC(CCC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Ba+2] |
Sinónimos |
20 alpha-cortolone-3-glucuronide 20 beta-cortolone-3-glucuronide cortolone-3-glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.